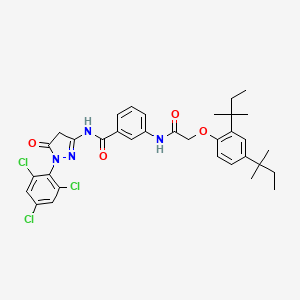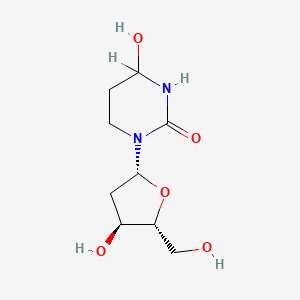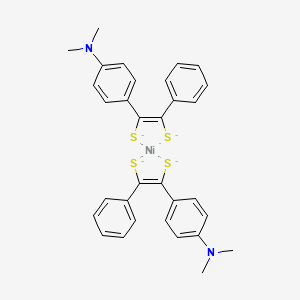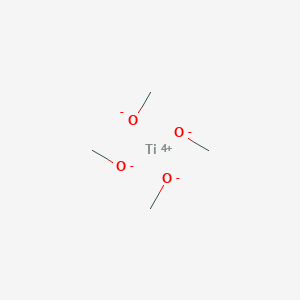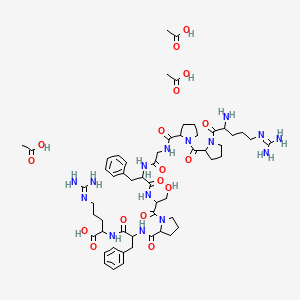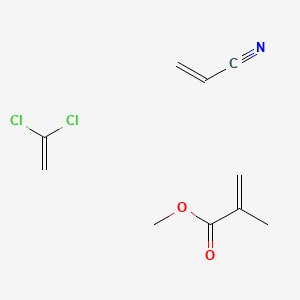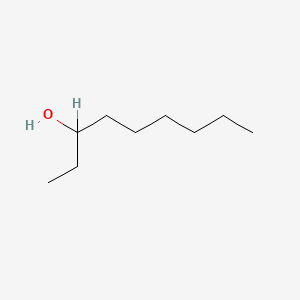
3-壬醇
概述
描述
3-Nonanol: is an organic compound with the molecular formula C₉H₂₀O It is a secondary alcohol, meaning the hydroxyl group (-OH) is attached to a carbon atom that is connected to two other carbon atomsnonan-3-ol and is characterized by its clear, colorless liquid form. It is commonly used in the fragrance industry due to its pleasant odor and is also a valuable intermediate in organic synthesis .
科学研究应用
Chemistry: 3-Nonanol is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in creating more complex molecules for research and industrial applications.
Biology: In biological research, 3-Nonanol is studied for its potential as a pheromone or signaling molecule in insects. It is also used in studies related to olfactory receptors and scent detection.
Medicine: While not widely used in medicine, 3-Nonanol’s derivatives are explored for their potential therapeutic properties, including antimicrobial and antifungal activities.
Industry: 3-Nonanol is extensively used in the fragrance industry due to its pleasant odor. It is also employed in the production of plasticizers, stabilizers, and other industrial chemicals .
作用机制
Target of Action
Mode of Action
Fatty alcohols like 3-Nonanol can interact with biological membranes and proteins, potentially altering their function . .
Pharmacokinetics
As a fatty alcohol, it is likely to be absorbed through the gastrointestinal tract if ingested, and possibly through the skin if applied topically . Once in the body, it may be distributed to various tissues and metabolized by enzymes in the liver The metabolites would then be excreted, likely in the urine.
准备方法
Synthetic Routes and Reaction Conditions: 3-Nonanol can be synthesized through the hydrogenation of n-nonanal . The process involves the following steps:
Raw Material Preparation: The primary reactant, n-nonanal, can be produced via petrochemical routes or bio-fermentation.
Reaction Process: In a high-pressure reactor, n-nonanal is combined with a metal catalyst such as nickel or copper. Hydrogen gas is then introduced, and the mixture is maintained at a specific temperature and pressure. The hydrogenation reaction converts n-nonanal to 3-Nonanol.
Post-Treatment: The reaction mixture is cooled, and hydrogen gas flow is stopped. The reaction liquid is then distilled to separate unreacted n-nonanal and 3-Nonanol. Acidic impurities are removed by alkaline washing, followed by water washing to neutralize the solution.
Industrial Production Methods: The industrial production of 3-Nonanol follows similar steps but on a larger scale. The choice of catalyst and optimization of reaction conditions are crucial to maximize yield and purity. The process involves strict control of temperature and pressure to avoid by-product formation and ensure high selectivity .
化学反应分析
Types of Reactions: 3-Nonanol undergoes various chemical reactions, including:
Oxidation: 3-Nonanol can be oxidized to form 3-nonanoic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Although 3-Nonanol is already a reduced form, it can undergo further reduction under specific conditions to form nonane.
Substitution: The hydroxyl group in 3-Nonanol can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide, forming 3-nonyl chloride or 3-nonyl bromide, respectively.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a metal catalyst
Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)
Major Products Formed:
Oxidation: 3-Nonanoic acid
Reduction: Nonane
Substitution: 3-Nonyl chloride, 3-Nonyl bromide
相似化合物的比较
1-Nonanol: A primary alcohol with the hydroxyl group attached to the first carbon atom. It has different reactivity and physical properties compared to 3-Nonanol.
2-Nonanol: A secondary alcohol like 3-Nonanol but with the hydroxyl group on the second carbon atom. It shares some chemical properties but differs in its reactivity and applications.
3-Decanol: A similar secondary alcohol with a longer carbon chain, leading to different physical and chemical properties.
Uniqueness of 3-Nonanol: 3-Nonanol’s position of the hydroxyl group on the third carbon atom gives it unique reactivity and physical properties compared to its isomers. Its specific structure makes it particularly valuable in fragrance applications and as an intermediate in organic synthesis .
属性
IUPAC Name |
nonan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-5-6-7-8-9(10)4-2/h9-10H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYSCXPVAKHVAAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50862317 | |
| Record name | 3-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Boiling Point |
195.00 °C. @ 760.00 mm Hg | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
0.315 mg/mL at 25 °C | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
624-51-1 | |
| Record name | 3-Nonanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=624-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Nonanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624511 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Nonanol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 3-Nonanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50862317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Nonan-3-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.864 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-NONANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/047779Z489 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 3-Nonanol | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031732 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 3-nonanol in ant communication?
A: 3-Nonanol is a key component of the mandibular gland secretions in several ant species, including Myrmica scabrinodis, Myrmica rugulosa, and Myrmica schencki. [, ] Research suggests that 3-nonanol, particularly in M. scabrinodis, acts as an attractant for worker ants. [] In M. rugulosa and M. schencki, 3-nonanol, along with 3-octanol and 3-octanone, influences worker ant behavior by increasing their linear speed and reducing their sinuosity of movement. [] This highlights the crucial role of 3-nonanol in ant communication and social behavior.
Q2: Has 3-nonanol been identified in plants, and what is its potential function?
A: Yes, 3-nonanol has been recently identified as one of the volatile organic compounds (VOCs) emitted by the foliage of the grapevine cultivar Isabella (Vitis vinifera × Vitis labrusca). [] While its specific function in grapevine is yet to be fully elucidated, the study suggests that 3-nonanol, alongside other emitted compounds like 1-heptanol, 1-octanol, 2-hexanol, 2-nonanone, β-pinene, camphene, cis-hexenyl acetate, and phenethyl alcohol, might play a role in plant defense mechanisms. [] Further research is needed to confirm this hypothesis.
Q3: What is the molecular formula and weight of 3-nonanol?
A3: The molecular formula of 3-nonanol is C9H20O. Its molecular weight is 144.26 g/mol.
Q4: Are there any studies investigating the extraction of 3-nonanol or its derivatives?
A: While not specifically focusing on 3-nonanol, a study investigated the extraction of 2-(2-pyridylazo)-1-naphthol-4-sulfonate anion using various alcohols, including 1-nonanol, 2-nonanol, 3-nonanol, and 5-nonanol. [] The research aimed to understand the solvent effect on ion-pair extraction, highlighting the potential of different alcohols, including isomers of nonanol, in separation and analytical chemistry. []
Q5: Is there research on using 3-nonanol derivatives in material science?
A: Yes, a study explored the application of a 3-nonanol derivative, 1-vinyl-3-nonanol imidazolium bromide ([C9OHVIm]Br), in material science. [] The researchers synthesized a nanoporous array anodic titanium-supported co-polymeric ionic liquids (NAAT/PILs) solid-phase microextraction (SPME) fiber using [C9OHVIm]Br as a monomer. [] This novel material demonstrated potential for extracting polar alcohols and volatile fatty acids from aqueous solutions, highlighting the potential of 3-nonanol derivatives in developing advanced materials for analytical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


